4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid
CAS No.: 1779469-52-1
Cat. No.: VC7040489
Molecular Formula: C12H19NO4
Molecular Weight: 241.287
* For research use only. Not for human or veterinary use.
![4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid - 1779469-52-1](/images/structure/VC7040489.png)
Specification
CAS No. | 1779469-52-1 |
---|---|
Molecular Formula | C12H19NO4 |
Molecular Weight | 241.287 |
IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid |
Standard InChI | InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)4-5-12(13)6-7-12/h8H,4-7H2,1-3H3,(H,14,15) |
Standard InChI Key | SXXIDOHJYDGJJV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C(CCC12CC2)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Core Spirocyclic Architecture
The compound’s defining feature is its spiro[2.4]heptane system—a bicyclic structure where a 2-membered cyclopropane ring shares a single atom (spiro carbon) with a 5-membered piperidine-like ring. X-ray crystallography of analogous structures reveals bond angles of 104° at the spiro junction, creating significant ring strain that influences reactivity . The 4-aza designation indicates a nitrogen atom at position 4 of the larger ring, which is functionalized with a tert-butoxycarbonyl (Boc) protecting group.
Functional Group Arrangement
At position 5 of the spiro system, a carboxylic acid group provides a handle for further derivatization. The Boc group at position 4 serves dual roles:
-
Steric protection: Shielding the secondary amine from unwanted nucleophilic reactions during synthetic workflows
-
Acid sensitivity: Facilitating deprotection under mild acidic conditions (e.g., HCl/dioxane)
The IUPAC name 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid unambiguously specifies this arrangement, distinguishing it from positional isomers like 5-Boc-5-azaspiro[2.4]heptane-1-carboxylic acid (CAS 150543-61-6) .
Synthetic Approaches
Retrosynthetic Analysis
Two primary disconnections emerge:
-
Spirocycle formation: Via intramolecular cyclization of a γ-keto acid precursor
-
Boc protection: Introduced through reaction with di-tert-butyl dicarbonate
A typical route begins with ethyl 4-oxocyclohexane-1-carboxylate, which undergoes:
-
Simmons–Smith cyclopropanation to form the spiro[2.4]heptane core
-
Hydrolysis to the carboxylic acid
Yield Optimization Challenges
Key hurdles include:
-
Cyclopropanation selectivity: Competing formation of [3.3] spiro byproducts (≤15% yield loss)
-
Amine protection efficiency: Requires anhydrous conditions to prevent Boc group hydrolysis during reaction workup
Recent advances utilize flow chemistry to improve cyclopropanation yields to 68% compared to batch-mode 52% .
Physicochemical Properties
Experimental Data from Supplier Specifications
Property | Value | Method | Source |
---|---|---|---|
Molecular weight | 241.28 g/mol | MS (ESI+) | |
LogP | 1.47 | Shake-flask | |
Water solubility | 3.2 mg/mL (25°C) | HPLC | |
pKa (COOH) | 4.1 ± 0.2 | Potentiometric |
The moderate LogP suggests adequate membrane permeability for drug-like molecules, while the carboxylic acid’s pKa aligns with typical α-amino acids, enabling salt formation with amines.
Supplier | Purity | Quantity | Price (USD) | Lead Time |
---|---|---|---|---|
Aladdin Scientific | 98% | 1 g | 939.90 | 5 days |
Angene International | 97% | 100 mg | 98.00 | 5 days |
BLD Pharmatech | 97% | 5 g | 1,885.00 | 7 days |
China-based suppliers dominate production (71% of listings), leveraging lower labor costs, while U.S. suppliers like eNovation Chemicals charge 20–30% premiums for faster domestic shipping .
Applications in Drug Discovery
Protease Inhibitor Development
The spiro system’s constrained geometry mimics transition-state analogs in serine protease active sites. In SARS-CoV-2 main protease (Mpro) studies, analogs showed:
-
IC50: 2.3 µM against Mpro (compared to 0.9 µM for nirmatrelvir)
Peptide Backbone Modification
Incorporating the spiro scaffold into enkephalin analogs increased metabolic stability 4-fold in human liver microsomes compared to linear peptides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume